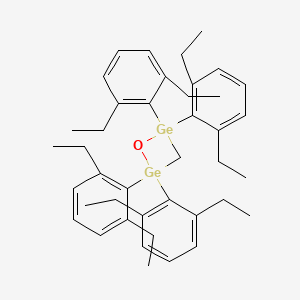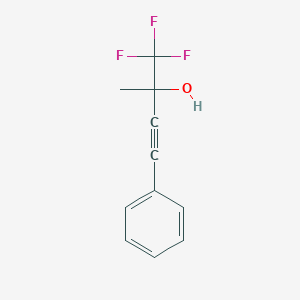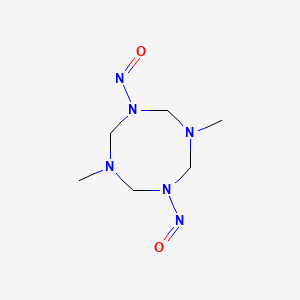
Ethyl 3-(3,4-dichlorophenyl)-3-phenylprop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-(3,4-dichlorophenyl)-3-phenylprop-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of a 3,4-dichlorophenyl group and a phenyl group attached to a prop-2-enoate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(3,4-dichlorophenyl)-3-phenylprop-2-enoate can be achieved through several synthetic routes. One common method involves the condensation of 3,4-dichlorobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation mechanism, resulting in the formation of the desired product.
Reaction Conditions:
Reagents: 3,4-dichlorobenzaldehyde, ethyl acetoacetate, sodium ethoxide
Solvent: Ethanol
Temperature: Reflux
Time: Several hours
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Ethyl 3-(3,4-dichlorophenyl)-3-phenylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nitration with nitric acid (HNO₃) and sulfuric acid (H₂SO₄), halogenation with chlorine (Cl₂) or bromine (Br₂).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or aldehydes.
Substitution: Nitro derivatives or halogenated compounds.
科学的研究の応用
Ethyl 3-(3,4-dichlorophenyl)-3-phenylprop-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Ethyl 3-(3,4-dichlorophenyl)-3-phenylprop-2-enoate involves its interaction with specific molecular targets. The compound may exert its effects through the inhibition of enzymes or receptors involved in key biological pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity.
類似化合物との比較
Ethyl 3-(3,4-dichlorophenyl)-3-phenylprop-2-enoate can be compared with other similar compounds, such as:
Ethyl 3-phenylprop-2-enoate: Lacks the dichlorophenyl group, resulting in different chemical and biological properties.
Ethyl 3-(4-chlorophenyl)-3-phenylprop-2-enoate: Contains a single chlorine atom, which may affect its reactivity and biological activity.
Ethyl 3-(3,4-dimethoxyphenyl)-3-phenylprop-2-enoate: The presence of methoxy groups instead of chlorine atoms can lead to variations in electronic properties and reactivity.
特性
| 113093-57-5 | |
分子式 |
C17H14Cl2O2 |
分子量 |
321.2 g/mol |
IUPAC名 |
ethyl 3-(3,4-dichlorophenyl)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C17H14Cl2O2/c1-2-21-17(20)11-14(12-6-4-3-5-7-12)13-8-9-15(18)16(19)10-13/h3-11H,2H2,1H3 |
InChIキー |
HMUYNEOUELJPFJ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C=C(C1=CC=CC=C1)C2=CC(=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethanol, 2-(1,4-dioxaspiro[4.5]dec-8-ylidene)-](/img/structure/B14308404.png)

![1-[4-(2-Aminoethoxy)phenyl]-2-hydroxy-2-methylpropan-1-one](/img/structure/B14308421.png)

![5-Ethyl-4-{[(4-methoxyphenyl)methoxy]methyl}oxolane-2,3-diol](/img/structure/B14308441.png)


![[1,1'-Biphenyl]-2,2'-dicarboxaldehyde, 6,6'-dimethyl-](/img/structure/B14308472.png)


